1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride
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Overview
Description
1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperazine Coupling: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- **1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol
- **1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-ol
- **1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]morpholin-1-yl}ethan-1-ol
Uniqueness: 1-(Thiophen-2-yl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is unique due to the combination of its structural features, which confer specific physicochemical properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine moiety provides a versatile scaffold for further functionalization. The thiophene ring contributes to the compound’s electronic properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S.ClH/c19-18(20,21)14-5-2-1-4-13(14)17(25)23-9-7-22(8-10-23)12-15(24)16-6-3-11-26-16;/h1-6,11,15,24H,7-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKXTYEKAZGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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